3-(thiophen-3-yl)-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) and Thiophene (B33073) Moieties in Chemical Biology
Both pyrazole and thiophene are five-membered heterocyclic rings that are considered "privileged scaffolds" in medicinal chemistry. Their presence is a recurring theme in a multitude of biologically active compounds and approved drugs.
Pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms, is a versatile building block in drug discovery. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govresearchgate.net The structural features of the pyrazole ring, particularly its ability to participate in hydrogen bonding and other molecular interactions, allow for the fine-tuning of a compound's properties to achieve desired therapeutic effects. nih.gov This has led to the development of several successful drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib (B62257) and the kinase inhibitor Crizotinib. nih.govresearchgate.net
Thiophene , a sulfur-containing analog of benzene, is another crucial heterocycle in pharmaceuticals. researchgate.net Its derivatives are integral to a wide array of drugs with activities including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netscispace.com The thiophene ring can enhance the pharmacokinetic and pharmacodynamic profiles of molecules, and the sulfur atom contributes unique electronic properties that can improve binding affinity to biological targets. nih.gov
Historical Context of Heterocyclic Systems in Bioactive Compound Development
The history of drug discovery is deeply intertwined with heterocyclic chemistry. Since the 19th century, when the first simple heterocyclic compounds were isolated and identified, their importance has grown exponentially. researchgate.net Early applications were found in the dye industry, but their therapeutic potential was soon recognized.
Many of the earliest and most impactful medicines were derived from natural sources and contained heterocyclic rings. For example, quinine, an antimalarial drug from the cinchona tree, features a quinoline (B57606) ring system. The revolutionary discovery of penicillin by Alexander Fleming in 1928 introduced the world to the power of β-lactam antibiotics, a class of drugs defined by a four-membered heterocyclic ring. These early successes spurred intense research into the synthesis and biological evaluation of novel heterocyclic compounds, a pursuit that continues to be a major driver of pharmaceutical innovation. Today, a significant majority of all FDA-approved small-molecule drugs contain at least one heterocyclic ring, underscoring their central role in modern medicine.
Rationale for Investigating Novel Pyrazole-Thiophene Conjugates
The rationale for creating hybrid molecules from pyrazole and thiophene stems from the principle of molecular hybridization. This drug design strategy involves covalently linking two or more pharmacophores to create a new chemical entity with potentially improved affinity, selectivity, and efficacy, or a completely different biological activity profile compared to the individual components.
By combining the thiophene and pyrazole scaffolds, medicinal chemists aim to:
Enhance Biological Activity: The combined structure may interact more effectively with a biological target than either moiety alone, leading to increased potency. nih.gov
Modulate Physicochemical Properties: The fusion of the two rings can alter properties like solubility, lipophilicity, and metabolic stability, which are crucial for a molecule's drug-like characteristics.
Overcome Drug Resistance: Novel hybrid structures may be able to evade resistance mechanisms that have developed against existing drugs.
Discover Novel Mechanisms of Action: These conjugates can interact with biological systems in unanticipated ways, leading to the discovery of new therapeutic targets and pathways.
The investigation into pyrazole-thiophene conjugates is driven by the hypothesis that the resulting hybrid will possess a unique three-dimensional structure and electronic distribution, making it a promising candidate for screening against a wide range of diseases, particularly cancer and infectious diseases. researchgate.netsemanticscholar.org
Overview of Research Trajectories for 3-(thiophen-3-yl)-1H-pyrazol-5-amine
While the broader class of thiophene-pyrazole hybrids is an active area of research, the specific isomer This compound appears to be a less-studied compound. Public chemical databases like PubChem list the molecule but note a lack of available literature detailing its synthesis or biological activity. This suggests that it may be a novel compound or one that has been synthesized as part of larger chemical libraries for high-throughput screening, with the results not yet in the public domain.
However, the research trajectories of its close structural analogs, particularly the 3-(thiophen-2-yl)-1H-pyrazol-5-amine isomer, provide a strong indication of the potential applications and research directions for this class of molecules. The primary focus of research on these aminopyrazole-thiophene scaffolds has been in the field of oncology, specifically in the development of protein kinase inhibitors. nih.govnih.gov
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazole (B16455) core is a well-established "hinge-binding" motif, a key structural element that allows molecules to dock into the ATP-binding site of many kinases, thereby inhibiting their activity. nih.gov
Research into compounds structurally related to this compound has explored their potential as:
FGFR Inhibitors: Derivatives of aminopyrazole have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers. Studies have focused on designing inhibitors that are effective against both the normal (wild-type) and mutated forms of the enzyme that confer drug resistance. nih.gov
Aurora Kinase Inhibitors: This family of kinases is crucial for cell division, and its inhibition is a validated strategy in cancer therapy. Thienopyrazole scaffolds have been investigated as potent inhibitors of Aurora kinases.
General Anticancer Agents: Various thiophene-pyrazole conjugates have been synthesized and tested against panels of human cancer cell lines, with some showing promising cytotoxic effects. researchgate.netresearchgate.net
Antimicrobial Agents: The inherent antimicrobial properties of both thiophene and pyrazole have led to the synthesis and evaluation of hybrid molecules for their activity against various bacterial and fungal strains. semanticscholar.org
The research trajectory for this compound would likely follow these established paths. The primary interest would be its synthesis and subsequent evaluation as a kinase inhibitor, given the known utility of the 3-aminopyrazole scaffold. Computational docking studies would likely be employed first to predict its binding affinity for various kinase targets, followed by in vitro enzymatic assays and cellular-based studies to determine its potency and selectivity as an anticancer agent.
Interactive Data Table: Biological Activities of Related Thiophene-Pyrazole Analogs
The following table summarizes published research findings for close structural analogs of this compound, as direct data for this specific compound is not available in the literature.
| Compound Class | Biological Target/Assay | Observed Activity |
| 3-Aminopyrazole Derivatives | FGFR2/3 Kinase | Potent inhibition of wild-type and gatekeeper mutant versions of the enzymes. nih.gov |
| Thiophene-Appended Pyrazoles | Antimicrobial (Various Strains) | Certain derivatives showed excellent inhibition (MIC 12.5-25.0 µg/mL). semanticscholar.org |
| Thiophene-Pyrazole Conjugates | Antioxidant (DPPH Assay) | Some compounds exhibited excellent radical scavenging potencies. semanticscholar.org |
| Thieno[2,3-c]pyrazole Derivatives | Anticancer (Various Cancer Cell Lines) | A unique derivative was found to elicit potent and selective cytotoxic effects. researchgate.net |
| Aminopyrazole Derivatives | p38 MAPK (Kinase) | High inhibitory activity, central to inflammation and auto-immune disease research. nih.gov |
Properties
IUPAC Name |
5-thiophen-3-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJJFHBGVQOHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640972 | |
| Record name | 5-(Thiophen-3-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149246-86-6 | |
| Record name | 5-(3-Thienyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149246-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-3-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-3-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 3 Thiophen 3 Yl 1h Pyrazol 5 Amine
Retrosynthetic Analysis of the 3-(thiophen-3-yl)-1H-pyrazol-5-amine Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most common disconnection strategy targets the formation of the pyrazole (B372694) ring itself. The pyrazole ring is typically formed via the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a functional equivalent.
The primary disconnection breaks the N1-C5 and N2-C3 bonds, revealing two key synthons: a hydrazine synthon and a three-carbon synthon derived from a β-ketonitrile. This leads to hydrazine and 3-(thiophen-3-yl)-3-oxopropanenitrile as the immediate precursors. The β-ketonitrile can be further disconnected via a Claisen condensation-type logic into a thiophene-based ester (e.g., ethyl thiophene-3-carboxylate) and acetonitrile. This multi-step disconnection provides a clear and practical pathway from simple building blocks.
Retrosynthetic Pathway:
Conceptual illustration of the retrosynthetic disconnection of the target molecule into simpler precursors.An alternative strategy involves forming the carbon-carbon bond between the pre-formed pyrazole and thiophene (B33073) rings late in the synthesis. This approach disconnects the C3-C(thiophene) bond, leading to a 3-halo-1H-pyrazol-5-amine and a thiophene organometallic reagent (e.g., thiophene-3-boronic acid or 3-(tributylstannyl)thiophene). This modern approach leverages the power of transition-metal-catalyzed cross-coupling reactions.
Classical Synthetic Routes to Pyrazole-Amine Scaffolds
Classical methods for constructing the 5-aminopyrazole core remain highly relevant due to their efficiency and reliability. These routes primarily rely on cyclization and multicomponent strategies.
Cyclization Reactions Utilizing Hydrazines and Nitriles
The most prevalent method for synthesizing 5-aminopyrazoles is the reaction between a β-ketonitrile and a hydrazine. nih.gov This reaction proceeds through a two-step sequence:
Hydrazone Formation: The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile (e.g., 3-(thiophen-3-yl)-3-oxopropanenitrile), forming a hydrazone intermediate.
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the electrophilic carbon of the nitrile group, leading to ring closure and the formation of the stable 5-aminopyrazole aromatic ring after tautomerization. nih.gov
The reaction is versatile and can be carried out with hydrazine hydrate (B1144303) to yield the parent N-unsubstituted pyrazole or with substituted hydrazines to afford N1-functionalized derivatives.
Table 1: Typical Conditions for Hydrazine-Nitrile Cyclization
| Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| β-Ketonitrile, Hydrazine Hydrate | Acetic Acid | Ethanol | Reflux | Good | nih.gov |
| β-Ketonitrile, Phenylhydrazine | None | Ethanol | Reflux | High | nih.gov |
| Enol Ether, Hydrazine | Basic Conditions | Ethanol | Room Temp | 93% | beilstein-journals.org |
| α-cyano-β-dimethylaminocrotonamide, Hydrazine Hydrate | None | Not Specified | Not Specified | Good | nih.gov |
This is an interactive data table. You can sort and filter the data.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
A common three-component approach for pyrano[2,3-c]pyrazoles involves the reaction of an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester. nih.gov While this leads to a more complex fused system, it highlights the utility of combining these fundamental building blocks in a one-pot process. The synthesis of pyrazole derivatives can also be achieved through a five-component reaction, demonstrating the high convergence of MCRs. nih.gov For instance, substituted pyrano[2,3-c]pyrazoles have been synthesized from aldehydes, malononitrile, hydrazine hydrate, an active methylene (B1212753) compound, and a thiol in a solvent-free reaction catalyzed by montmorillonite (B579905) K10. nih.gov
Three-component reactions involving 5-aminopyrazoles, aldehydes, and various active methylene compounds are widely used to construct fused pyrazolo-pyridine systems, showcasing the reactivity of the 5-aminopyrazole scaffold as a building block in further MCRs. beilstein-journals.orgnih.gov
Thiophene Integration and Coupling Strategies
Modern synthetic chemistry often utilizes transition metal-catalyzed cross-coupling reactions to forge C-C bonds between heterocyclic systems. This approach allows for a modular synthesis where the pyrazole and thiophene rings are prepared separately and then joined.
Suzuki, Stille, and Sonogashira Coupling Approaches for Thiophene Incorporation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the pyrazole and thiophene rings. This strategy typically starts with a halogenated pyrazole, such as 3-bromo-1H-pyrazol-5-amine.
Suzuki Coupling: This reaction involves the coupling of a halo-pyrazole with a thiophene boronic acid or boronic ester. nih.gov The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.govmdpi.com An efficient protocol for coupling heteroaryl chlorides with thiophene boronic acids has been developed using aqueous n-butanol as a solvent, offering a greener and scalable option. acs.org
Stille Reaction: The Stille coupling uses an organotin reagent, such as 3-(tributylstannyl)thiophene, to couple with the halo-pyrazole. wikipedia.org Organostannanes are stable to air and moisture, but their high toxicity is a significant drawback. wikipedia.orgharvard.edu The reaction is catalyzed by a palladium complex and can be accelerated by the addition of copper(I) iodide. harvard.edu
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a combination of palladium and copper catalysts. wikipedia.orgorganic-chemistry.org To form this compound, this method would be indirect, requiring a two-step process: Sonogashira coupling of 3-bromo-1H-pyrazol-5-amine with 3-ethynylthiophene, followed by the reduction of the resulting alkyne bridge to a single bond. The reaction is valued for its reliability under mild, often room-temperature, conditions. wikipedia.orgnih.gov
Table 2: Comparison of Cross-Coupling Reactions for Thiophene Integration
| Reaction | Thiophene Reagent | Catalyst System | Key Advantages | Key Disadvantages | Reference |
| Suzuki | Thiophene-3-boronic acid | Pd(0) or Pd(II) + Base | Low toxicity, mild conditions, commercially available reagents | Potential for boronic acid decomposition | nih.govacs.org |
| Stille | 3-(Tributylstannyl)thiophene | Pd(0) | High functional group tolerance, stable reagents | High toxicity of tin reagents and byproducts | wikipedia.orgharvard.edu |
| Sonogashira | 3-Ethynylthiophene | Pd(0) + Cu(I) + Base | Very mild conditions (can be run at room temp) | Requires a subsequent reduction step for this target | wikipedia.orgorganic-chemistry.org |
This is an interactive data table. You can sort and filter the data.
Direct Thienylation Methods
Direct arylation, or more specifically, direct thienylation, represents a more atom-economical and sustainable approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. This method involves the direct C-H activation of the pyrazole ring and its subsequent coupling with a halogenated thiophene (e.g., 3-bromothiophene).
While direct arylation of pyrazoles has been reported, achieving high regioselectivity can be a challenge. mdpi.com The pyrazole ring has multiple C-H bonds that could potentially react. However, advancements in catalyst design and understanding of reaction mechanisms are continually improving the selectivity of these transformations. Direct Arylation Polymerization (DArP) is a related technique used to synthesize conjugated polymers, demonstrating the potential of C-H activation for linking thiophene and other aromatic units. rsc.org This approach circumvents the need to prepare organometallic reagents, reducing cost and waste. rsc.org
Functionalization and Derivatization Strategies of this compound
The this compound molecule offers three primary sites for functionalization: the 5-amino group, the pyrazole ring, and the thiophene ring. This allows for extensive derivatization to modulate its physicochemical and biological properties.
The exocyclic amino group at the C5 position is a versatile handle for various transformations.
Acylation: The amino group readily undergoes acylation with acyl chlorides or carboxylic acids (using coupling agents) to form the corresponding amides. For instance, reacting this compound with substituted benzoyl chlorides in a solvent like dichloromethane (B109758) (DCM) in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields N-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)benzamides. Similar reactions with thiophene carboxylic acids, in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP), have been reported for analogous pyrazole amines, achieving good yields. researchgate.net
Alkylation: N-alkylation of the 5-amino group can be achieved using alkyl halides. However, care must be taken to control the reaction conditions to avoid competitive alkylation at the pyrazole ring nitrogens. The use of a suitable base and control over stoichiometry are key to achieving selectivity. Zeolite catalysts have been employed for the N-alkylation of pyrazole rings, suggesting that catalyst choice could direct the site of alkylation.
Arylation: N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting the aminopyrazole with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium or copper catalyst, a suitable ligand, and a base. Copper-catalyzed N-arylation of azoles with arylboronic acids under mild, base-free conditions has been shown to be effective for related heterocyclic systems. organic-chemistry.org
The pyrazole ring is an aromatic system, and the C4 position is particularly susceptible to electrophilic substitution due to activation by the adjacent nitrogen atoms and the C5 amino group.
Halogenation: A direct and efficient C-H halogenation at the C4 position of 3-aryl-1H-pyrazol-5-amines has been well-documented. beilstein-archives.org This metal-free protocol utilizes N-halosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents. The reactions are typically performed at room temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO), which has been found to act as both a solvent and a catalyst, leading to excellent yields. beilstein-archives.org This method provides a straightforward route to novel 4-halo-3-(thiophen-3-yl)-1H-pyrazol-5-amines, which are valuable intermediates for further cross-coupling reactions.
| Halogenating Agent | Aryl Group (Analog) | Solvent | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Phenyl | DMSO | 99 | beilstein-archives.org |
| N-Iodosuccinimide (NIS) | Phenyl | DMSO | 98 | beilstein-archives.org |
| N-Chlorosuccinimide (NCS) | Phenyl | DMSO | 75 | beilstein-archives.org |
| N-Bromosuccinimide (NBS) | 4-Methoxyphenyl | DMSO | 98 | beilstein-archives.org |
| N-Iodosuccinimide (NIS) | 4-Chlorophenyl | DMSO | 95 | beilstein-archives.org |
This table presents data for the halogenation of analogous 3-aryl-1H-pyrazol-5-amines to illustrate the typical efficiency of the reaction.
The thiophene ring within the molecule is also amenable to electrophilic aromatic substitution. The existing pyrazolyl substituent at the C3 position of the thiophene ring acts as a deactivating group, directing incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position. The C4 position is generally the least reactive.
Halogenation: Bromination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as acetic acid or a mixture of chloroform (B151607) and acetic acid. researchgate.net Selective bromination would be expected at the C5 position of the thiophene moiety, provided the pyrazole ring is suitably protected or the reaction conditions are carefully controlled to prevent reaction at the more activated C4 position of the pyrazole.
Nitration: Nitration of 3-substituted thiophenes typically requires strong nitrating agents, such as nitric acid in acetic anhydride (B1165640) or sulfuric acid. rsc.orgrsc.org The reaction would be expected to yield a mixture of isomers, with the 5-nitro-3-(thiophen-3-yl) and 2-nitro-3-(thiophen-3-yl) derivatives being the major products. The precise ratio would depend on the steric and electronic effects of the pyrazolyl group and the specific reaction conditions employed.
Heteroatom Inclusion: While not a direct functionalization of the existing ring, strategies involving the thiophene moiety as a building block can lead to structures with additional heteroatoms. For instance, derivatives of the thiophene ring could be used in Gewald-type reactions to construct new, fused heterocyclic systems. researchgate.net
Stereochemical Control in the Synthesis of Analogues
The synthesis of chiral analogues of this compound necessitates the use of stereoselective methodologies. These strategies can be broadly categorized into several approaches, including the use of chiral catalysts, the incorporation of chiral auxiliaries, and the application of substrate-controlled diastereoselective reactions. These methods aim to control the formation of stereocenters either on the pyrazole core, the thiophene ring, or on substituents appended to the molecular framework.
Catalytic Enantioselective Methods
The development of chiral catalysts has revolutionized asymmetric synthesis, offering elegant and efficient routes to enantiomerically enriched molecules. For the synthesis of chiral pyrazole analogues, several catalytic systems have shown considerable promise.
Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. While direct asymmetric synthesis of this compound analogues using CPAs has not been extensively reported, the application of this methodology to structurally related 3-aryl-5-aminopyrazoles provides a strong foundation for potential applications. For instance, the catalytic asymmetric construction of axially chiral arylpyrazoles has been achieved through the direct arylation of 5-aminopyrazoles with naphthoquinone derivatives. This approach, which relies on a central-to-axial chirality relay, could potentially be adapted to create atropisomeric analogues of this compound where restricted rotation around the C-C or C-N bond leads to stable enantiomers. The success of such a strategy would depend on the steric hindrance provided by substituents on both the thiophene and the pyrazole rings.
N-Heterocyclic Carbene (NHC) Catalysis: Chiral N-heterocyclic carbenes (NHCs) are versatile organocatalysts capable of promoting a wide range of asymmetric reactions. One notable application is the enantioselective [3+3] annulation of enals with 5-aminopyrazoles to construct chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org This methodology introduces a new chiral center and a fused ring system. By employing a thiophene-containing enal, it would be feasible to synthesize chiral analogues of this compound with a fused, stereochemically defined pyridone ring. The enantioselectivity of this process is typically high, often exceeding 90% ee, and is controlled by the chiral environment of the NHC catalyst.
Chiral Phosphine (B1218219) Catalysis: Chiral phosphines have been successfully employed in the enantioselective γ-addition of pyrazoles to allenoates. nih.gov This reaction creates a new stereocenter at the γ-position of the resulting adduct. By utilizing a substituted this compound as the nucleophile, this method could provide access to chiral analogues bearing a functionalized side chain with a defined stereochemistry. The high levels of enantioselectivity observed in these reactions are attributed to the ability of the chiral phosphine to effectively control the facial selectivity of the nucleophilic attack. nih.gov
Use of Chiral Auxiliaries
An alternative and well-established strategy for stereochemical control involves the use of a chiral auxiliary. This approach relies on the temporary attachment of a chiral moiety to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product.
tert-Butanesulfinamide as a Chiral Auxiliary: The use of tert-butanesulfinamide as a chiral auxiliary has proven to be a robust method for the asymmetric synthesis of amines, which can then be elaborated into more complex chiral molecules. For the synthesis of chiral pyrazole analogues, a plausible strategy would involve the condensation of a thiophene-containing aldehyde with enantiopure tert-butanesulfinamide to form a chiral sulfinylimine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary and subsequent cyclization, could yield a chiral pyrazole with a stereocenter adjacent to the pyrazole ring. This method offers high diastereoselectivities, often greater than 95:5, due to the effective steric shielding of one face of the imine by the bulky tert-butyl group of the auxiliary.
Substrate-Controlled Diastereoselective Synthesis
In cases where a stereocenter is already present in one of the starting materials, it can be used to direct the formation of new stereocenters. This substrate-controlled approach is particularly useful for the synthesis of diastereomerically pure compounds.
Diastereoselective Cycloaddition Reactions: The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. By employing a chiral dipolarophile or a chiral diazo compound, it is possible to achieve high levels of diastereoselectivity. For instance, the reaction of a chiral thiophene-containing alkene with a diazo compound could lead to the formation of a chiral pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The stereochemical outcome of such a reaction would be dictated by the facial selectivity imposed by the existing stereocenter in the chiral reactant.
Phase-Transfer Catalyzed Michael Addition: The enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of asymmetric synthesis. The addition of a protected hydrazine to a thiophene-containing chalcone (B49325) under phase-transfer catalysis using a chiral catalyst can produce chiral pyrazoline precursors with high enantioselectivity. rsc.org Subsequent deprotection and oxidation would then yield the desired chiral 3,5-disubstituted pyrazole. The success of this strategy hinges on the ability of the chiral phase-transfer catalyst to create a chiral environment around the reactants, thereby directing the nucleophilic attack to one enantiotopic face of the chalcone.
Mechanistic Biological Investigations of 3 Thiophen 3 Yl 1h Pyrazol 5 Amine
In Vitro Biological Screening Methodologies
Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)
Derivatives of the aminopyrazole scaffold have been extensively evaluated as inhibitors of various enzyme classes, highlighting the therapeutic potential of this chemical family.
Kinase Inhibition: A novel class of 5-amino-1H-pyrazole derivatives has been identified as highly selective inhibitors of p38 MAP kinase. nih.gov The optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones led to the discovery of potent inhibitors. nih.gov For instance, the compound RO3201195 emerged from this series as an orally bioavailable and highly selective p38 inhibitor, which advanced to Phase I clinical trials. nih.gov The selectivity of these compounds is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the threonine 106 residue within the ATP binding pocket of the p38α isozyme. nih.gov
Protease Inhibition: Acylated 1H-pyrazol-5-amines have been investigated as potent thrombin inhibitors operating through a serine-trapping mechanism. nih.gov Certain derivatives demonstrated significant potency, with IC₅₀ values in the low nanomolar range. nih.gov For example, a 3-pyridyl-substituted derivative showed an IC₅₀ of 16 nM for thrombin, proving to be substantially more potent than its 3-phenyl-substituted counterpart (IC₅₀ = 419 nM). nih.gov These compounds were found to be covalent inhibitors, transferring their acyl group to the catalytic Ser195 of thrombin. nih.gov
Other Enzyme Inhibition: Pyrazole (B372694) derivatives have also been shown to inhibit other enzymes. For example, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of monoamine oxidases, with some compounds displaying Kᵢ values around 10⁻⁸ M. researchgate.net Furthermore, studies on novel pyrazole-thiophene hybrids have identified them as dual inhibitors of DNA gyrase and Dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival. nih.gov
| Compound Class | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 5-amino-1H-pyrazole derivative (RO3201195) | p38 MAP Kinase | Not specified | nih.gov |
| Acylated 1H-pyrazol-5-amine (3-pyridyl substituted) | Thrombin (Protease) | 16 nM | nih.gov |
| Acylated 1H-pyrazol-5-amine (3-phenyl substituted) | Thrombin (Protease) | 419 nM | nih.gov |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative | Monoamine Oxidase (Oxidase) | ~10⁻⁸ M (Kᵢ) | researchgate.net |
Receptor Binding Assays (e.g., G-Protein Coupled Receptors, Nuclear Receptors)
The pyrazole scaffold has been identified as a promising structure for modulating G-protein coupled receptors (GPCRs). A focused screening effort discovered a pyrazole-based small molecule agonist for the apelin receptor, a GPCR involved in cardiovascular and metabolic diseases. duke.edu Through structural optimization, more potent agonists were developed with EC₅₀ values below 100 nM. duke.edu
Radioligand binding assays were used to confirm the affinity of these compounds for the receptor. Several optimized derivatives exhibited high binding affinities, competitively displacing the natural ligand [¹²⁵I]-apelin-13 with Kᵢ values in the nanomolar range. duke.edu Interestingly, further functional assays measuring calcium mobilization, cAMP generation, and β-arrestin recruitment revealed that some analogs showed functional selectivity, with a bias towards calcium/cAMP signaling over β-arrestin recruitment, which may suggest a reduced potential for receptor desensitization. duke.edu
| Compound Series | Target Receptor | Assay Type | Activity (Kᵢ) | Reference |
|---|---|---|---|---|
| Optimized Pyrazole Agonists | Apelin Receptor (GPCR) | Radioligand Binding | 0.054 - 0.147 µM | duke.edu |
Cell-Based Assays for Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer potential of thiophene-pyrazole derivatives has been explored through various cell-based assays. These studies consistently show that such compounds can modulate key cellular pathways, leading to cancer cell death.
Apoptosis Induction: Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. One investigation on triple-negative breast cancer cells (MDA-MB-468) found that a pyrazole derivative induced apoptosis, which was associated with an increase in reactive oxygen species (ROS) and elevated caspase 3 activity. nih.govwaocp.org Another novel pyrazole compound, PTA-1, was also shown to induce apoptosis in MDA-MB-231 breast cancer cells, as measured by phosphatidylserine (B164497) externalization and the activation of caspase-3/7. mdpi.com
Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is a common mechanism of action for pyrazole-based compounds. Treatment of MDA-MB-468 cells with a pyrazole derivative led to cell cycle arrest in the S phase. nih.govwaocp.org Similarly, studies on 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives in colon cancer cell lines showed an arrest in the sub-G1 phase. researchgate.net Research on thiophene (B33073) derivatives has also shown the ability to induce cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This disruption of the cell cycle prevents cancer cell proliferation and can trigger apoptotic cell death. nih.gov
| Compound | Cell Line | Effect | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast Cancer) | Apoptosis, S Phase Arrest | 14.97 µM (24h) | nih.govwaocp.org |
| 1H-pyrazolo[3,4-b]quinolin-3-amine derivative (QTZ05) | Colon Cancer Cell Lines | Apoptosis, Sub-G1 Arrest | 2.3 - 10.2 µM | researchgate.net |
| PTA-1 | MDA-MB-231 (Breast Cancer) | Apoptosis, Caspase-3/7 Activation | Not specified | mdpi.com |
| Thiophene-indole derivative (4g) | HCT-116 (Colon Cancer) | S and G2/M Phase Arrest | 7.1 µM | nih.gov |
Antimicrobial Efficacy Studies in In Vitro Models (e.g., Bacterial, Fungal, Viral)
The combination of pyrazole and thiophene rings is a well-explored strategy for developing new antimicrobial agents. nih.gov In vitro studies typically involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Derivatives of thiophenyl pyrazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.net For example, a study on pyrazolyl–thiazole derivatives of thiophene reported broad-spectrum antimicrobial efficacy, with some compounds showing MIC values as low as 15.63 µg/mL against Bacillus subtilis and various fungal strains. nih.gov In another study, a series of novel pyrazole derivatives incorporating a thiophene moiety displayed excellent activity, with one compound exhibiting MIC values ranging from 0.22 to 0.25 µg/mL against the tested pathogens. nih.gov These compounds also showed potent activity against Candida albicans isolates. nih.gov
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazolyl–thiazole derivative of thiophene (7d) | Bacillus subtilis, Fungal strains | 15.63 | nih.gov |
| 4-amino-thiophene pyrazole derivative (7b) | Bacterial and Fungal Pathogens | 0.22 - 0.25 | nih.gov |
| Pyrazolo-thiazolin-4-one derivative (4a) | C. albicans | 0.45 | nih.gov |
| Pyrazolo-thiazolin-4-one derivative (5a) | C. albicans | 0.43 | nih.gov |
Anti-Inflammatory Modulatory Effects in Cellular Systems
The anti-inflammatory potential of the pyrazole-thiophene scaffold is supported by studies on related compounds that inhibit key inflammatory enzymes and pathways. nih.govnih.gov The presence of pyrazole rings in established anti-inflammatory drugs like celecoxib (B62257) highlights the importance of this moiety. nih.gov
In vitro assays to assess anti-inflammatory effects often involve cellular systems, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com In these models, the efficacy of a compound is determined by its ability to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α). nih.govmdpi.com For example, pyrazole derivatives have been shown to inhibit the production of IL-1 and TNF-alpha. nih.gov Furthermore, pyrazolyl-thiazolone hybrids have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory cascade. nih.gov Such studies provide a framework for evaluating the anti-inflammatory properties of 3-(thiophen-3-yl)-1H-pyrazol-5-amine in cellular models.
Molecular Target Identification and Validation
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For the thiophenyl-pyrazol-amine class, several targets have been identified through a combination of biochemical assays, structural biology, and computational methods.
An X-ray crystal structure of a 5-amino-pyrazole derivative bound to p38α MAP kinase revealed the precise interactions responsible for its potent and selective inhibition. nih.gov The structure showed a key hydrogen bond between the inhibitor's exocyclic amine and the side chain of threonine 106 in the kinase, an interaction that contributes to its selectivity. nih.gov
For protease inhibitors, mass spectrometry has been used to validate a covalent mechanism of action. Studies on acylated 1H-pyrazol-5-amine inhibitors of thrombin confirmed that the compounds transfer their acyl moiety to the catalytic serine residue (Ser195) of the enzyme. nih.gov
In the antimicrobial field, molecular docking studies have suggested that pyrazole-thiophene derivatives can act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). acs.org For instance, one derivative showed a low binding energy (−20.68 Kcal/mol) within the active site of DNA gyrase, forming hydrogen bonds with key residues like Glu1088 and Lys1043. acs.org
Furthermore, a crystal structure of the closely related isomer, 3-(thiophen-2-yl)-1H-pyrazol-5-amine (PDB ligand ID: J9N), has been solved in complex with the human STING (Stimulator of interferon genes) protein (PDB ID: 6QO3). This suggests a potential role for this class of compounds in modulating the innate immune response, presenting another avenue for mechanistic investigation.
Affinity Chromatography and Pull-Down Assays
The precise molecular targets of this compound remain an active area of investigation. While specific studies employing affinity chromatography and pull-down assays for this particular compound are not yet widely published, these techniques are crucial for identifying direct binding partners. In a typical approach, the compound would be immobilized on a solid support, such as agarose (B213101) beads, and incubated with cell lysates. Proteins that bind to the compound are then isolated and identified, often using mass spectrometry.
Proteomics-Based Approaches for Target Deconvolution
Broader, unbiased methods in chemical proteomics are being applied to deconvolute the targets of novel bioactive compounds. nih.govnih.gov Techniques such as Thermal Proteome Profiling (TPP) and Proteome Integral Solubility Alteration (PISA) assay could prove invaluable in identifying the cellular targets of this compound. These methods assess changes in protein thermal stability or solubility upon ligand binding across the entire proteome, offering a comprehensive view of potential interactions. nih.gov
Gene Expression Profiling and Transcriptomic Analysis
To understand the broader cellular response to this compound, gene expression profiling and transcriptomic analysis are powerful tools. By treating cells with the compound and subsequently analyzing changes in mRNA levels using techniques like RNA-sequencing, researchers can identify which genes and cellular pathways are modulated. This approach can provide significant insights into the compound's mechanism of action, even without prior knowledge of its direct targets.
Intracellular Signaling Pathway Elucidation
Understanding how this compound affects intracellular signaling is key to deciphering its biological function. The following subsections outline standard methodologies that could be applied to achieve this.
Western Blot Analysis of Key Signaling Proteins
Once potential pathways are identified through transcriptomic data or target-based approaches, Western blot analysis can be used to examine the phosphorylation status and expression levels of key proteins within those pathways. For instance, if the compound is hypothesized to affect a particular kinase cascade, antibodies specific to the phosphorylated (activated) forms of the kinases and their substrates would be utilized to probe for changes upon treatment with this compound.
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays offer a functional readout of the activity of specific signaling pathways. In this method, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a transcription factor of interest. By treating cells containing this reporter construct with this compound, one can quantify the activation or inhibition of the signaling pathway by measuring the reporter protein's activity.
Confocal Microscopy for Subcellular Localization and Interaction Studies
To visualize the effects of this compound at a subcellular level, confocal microscopy is an indispensable tool. This technique can be used to track the localization of fluorescently tagged proteins that are hypothesized to be part of a targeted pathway. For example, it can reveal if the compound induces the translocation of a key signaling protein from the cytoplasm to the nucleus, a common event in many signaling cascades. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) combined with confocal microscopy can be used to study protein-protein interactions in living cells in the presence of the compound.
While dedicated research on the mechanistic biological investigations of this compound is still emerging, the application of the above-mentioned techniques will be critical in fully elucidating its molecular targets and the signaling pathways it modulates.
Cellular Uptake and Intracellular Distribution Investigations
Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanisms of cellular uptake and the intracellular distribution of this compound. While the broader class of pyrazole-containing compounds has been the subject of extensive research for various therapeutic applications, including as kinase inhibitors and anticancer agents, the specific pharmacokinetic properties at the cellular level for this particular molecule have not been explicitly reported in the reviewed literature. nih.govmdpi.com
Without dedicated studies, any discussion on the cellular uptake of this compound remains speculative. Future research would need to employ techniques such as fluorescence microscopy with a labeled version of the compound, or quantitative analysis using methods like high-performance liquid chromatography (HPLC) or mass spectrometry on subcellular fractions, to elucidate these pathways. Such studies would be crucial in understanding the compound's mechanism of action and for the development of any potential therapeutic applications.
Given the lack of specific data, no data tables on the cellular uptake or intracellular distribution of this compound can be provided at this time.
Structure Activity Relationship Sar Studies and Analogue Design of 3 Thiophen 3 Yl 1h Pyrazol 5 Amine Derivatives
Rational Design Principles for Structural Modification
The rational design of analogues based on the 3-(thiophen-3-yl)-1H-pyrazol-5-amine scaffold is guided by several key principles aimed at optimizing drug-like properties, including potency, selectivity, and pharmacokinetic profile. The pyrazole (B372694) ring is a versatile core, and its derivatives are known to exhibit a wide range of pharmacological activities. nih.govnih.gov The thiophene (B33073) moiety is often incorporated into drug candidates as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov
Key strategies in the rational design of analogues include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other fragments that retain similar biological activity but have improved physicochemical or pharmacokinetic properties. The thiophene ring itself is a bioisostere of the phenyl ring. nih.gov
Functional Group Modification: Introducing or modifying functional groups to enhance interactions with the biological target. This includes the addition of hydrogen bond donors and acceptors, as well as groups that can participate in hydrophobic or electrostatic interactions.
Conformational Restriction: Introducing cyclic structures or bulky groups to lock the molecule into a specific conformation that is favorable for binding to the target.
Molecular docking and computational studies are often employed to predict the binding modes of designed analogues and to rationalize observed SAR data, guiding further optimization efforts.
Impact of Pyrazole Ring Substitutions on Biological Activity
Substitutions on the pyrazole ring of this compound derivatives can significantly influence their biological activity by altering their electronic properties, steric profile, and hydrogen bonding capabilities.
The electronic nature of substituents on the pyrazole ring plays a pivotal role in modulating the biological activity of its derivatives.
Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), has been shown to enhance the antimicrobial and anti-inflammatory activities of pyrazole derivatives. rsc.org For instance, pyrazole analogues with para-bromo substitutions on an attached aromatic ring have demonstrated higher neuroprotective activity. nih.gov This enhancement is often attributed to increased electrophilicity, which can lead to stronger interactions with biological targets. rsc.org In some cases, EWGs can improve the inhibitory effects of compounds on specific enzymes. mdpi.com
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) can also positively influence biological activity. For example, the presence of a methyl group has been linked to enhanced radical scavenging abilities in certain pyrazolyl–thiazole derivatives of thiophene. rsc.org EDGs can increase the basicity of the pyrazole ring, which may be crucial for interactions with specific biological targets. mdpi.com In some instances, derivatives bearing electron-donating groups have shown significant antifungal and antibacterial activity. mdpi.com
The following table summarizes the general effects of electronic group substitutions on the pyrazole ring based on findings from related pyrazole derivatives.
| Substituent Type | Example Groups | General Impact on Biological Activity |
| Electron-Withdrawing | -NO₂, -Cl, -Br, -F | Often enhances antimicrobial and anti-inflammatory activities. rsc.org |
| Electron-Donating | -CH₃, -OCH₃ | Can enhance antioxidant properties and increase ring basicity. rsc.orgmdpi.com |
The size and position of substituents on the pyrazole ring can introduce steric hindrance, which in turn affects the molecule's conformational preferences and its ability to bind to a target.
Influence of Thiophene Ring Substitutions on Target Engagement
The thiophene ring in this compound is a key pharmacophoric element, and modifications to this ring can significantly impact target engagement.
The position and electronic nature of substituents on the thiophene ring are critical for modulating biological activity. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene, allowing for a variety of modifications. nih.gov
In a series of pyrazolyl-thiazole derivatives of thiophene, it was found that the nature of the substituent on an adjacent phenyl ring, which can be considered analogous to direct substitution on the thiophene in terms of electronic effects, had a significant impact. For instance, electron-withdrawing groups like halogens on a phenyl ring attached to a pyrazolyl-thiophene scaffold showed significant antimicrobial activity. rsc.org This suggests that modifying the electronic properties of the thiophene ring can directly influence biological outcomes.
While the thiophene ring itself is often used as a bioisostere for a phenyl ring, in some drug design strategies, it may be beneficial to replace the thiophene moiety with other heterocyclic systems to fine-tune the pharmacological profile. nih.gov Common bioisosteric replacements for thiophene include other five-membered heterocycles such as furan (B31954), thiazole, and even substituted phenyl rings.
The choice of a bioisostere depends on the desired properties. For example, replacing a thiophene with a pyridine (B92270) ring can alter the molecule's polarity and hydrogen bonding capacity. Such replacements can lead to changes in potency, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). In the development of cannabinoid-1 receptor antagonists, replacing a phenyl group with a 2-thienyl moiety on a pyrazole core led to a novel class of potent antagonists. nih.gov This highlights the utility of such bioisosteric replacements in drug discovery.
The following table lists some potential bioisosteric replacements for the thiophene ring and their potential impact.
| Bioisostere | Potential Impact on Properties |
| Phenyl | Can alter lipophilicity and aromatic interactions. |
| Furan | May change hydrogen bonding capabilities and metabolic stability. |
| Thiazole | Introduces an additional nitrogen atom, potentially altering polarity and basicity. cambridgemedchemconsulting.com |
| Pyridine | Can significantly increase polarity and introduce a basic center. researchgate.net |
Role of the Amine Group in Biological Recognition
The 5-amino group on the pyrazole ring is a crucial determinant of the biological activity of these compounds, often serving as a key interaction point with target proteins.
Modification of the exocyclic amine group at the 5-position of the pyrazole ring significantly influences the interaction of these derivatives with their biological targets. The amine group can act as a hydrogen bond donor, a critical interaction for anchoring the ligand within the active site of an enzyme. mdpi.com
In many kinase inhibitors, the aminopyrazole scaffold orients itself within the ATP-binding pocket, where the amine group can form hydrogen bonds with the hinge region of the kinase. nih.gov For instance, derivatization of the amine to form amides or ureas can introduce additional interaction points and modulate the electronic properties and steric profile of the molecule.
Studies on related aminopyrazole scaffolds have shown that N-acylation or N-sulfonylation can lead to potent inhibitors of various enzymes. The nature of the substituent on the nitrogen atom can dictate the selectivity and potency of the compound. For example, in a series of pyrazole-based inhibitors, the introduction of a benzamide (B126) moiety at the amine position was found to be crucial for activity. nih.gov
The following table illustrates the effect of modifications on a related pyrazolyl-chalcone scaffold on anticancer activity, demonstrating how substitutions on the broader molecular framework, which includes the core heterocyclic systems, can impact biological outcomes.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Cancer Cell Line | IC50 (µg/mL) |
| 7a | H | H | H | H | H | HepG2 | 30.6 |
| MCF7 | 28.5 | ||||||
| A549 | 34.2 | ||||||
| 7c | H | OCH3 | H | H | H | HepG2 | 32.1 |
| MCF7 | 27.3 | ||||||
| A549 | 35.8 | ||||||
| 7g | H | H | H | H | H | HepG2 | 26.6 |
| MCF7 | 31.4 | ||||||
| A549 | 27.7 | ||||||
| Data derived from a study on [3-(furan-2-yl)pyrazol-4-yl]chalcones (7a, 7c) and [3-(thiophen-2-yl)pyrazol-4-yl]chalcones (7g) and their anticancer activity. d-nb.info |
The basicity of the 5-amino group is a key physicochemical property that affects the molecule's ionization state at physiological pH. The protonated, cationic form of the amine can engage in strong electrostatic interactions or charge-assisted hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in a protein's active site.
Conversely, the neutral form of the amine is a better hydrogen bond donor and can more readily cross cell membranes. The equilibrium between the basic and neutralized forms can therefore influence both the pharmacokinetic and pharmacodynamic properties of the compound. Modulating the pKa of the amine through the introduction of electron-withdrawing or electron-donating groups elsewhere on the scaffold can fine-tune this equilibrium and optimize biological activity.
Linker Optimizations and Scaffold Variations
Alterations to the core structure, including the connection between the thiophene and pyrazole rings and the isomeric forms of the compound, are important strategies in analogue design.
While the parent compound features a direct bond between the thiophene and pyrazole rings, introducing a linker can alter the molecule's conformation and spacing of the two heterocyclic systems. This can allow for optimal positioning of the pharmacophoric groups within a target's binding site.
Linkers such as amide, urea, or simple alkyl chains can be employed. For example, studies on quinoline-linked pyrazole/thiophene analogues have demonstrated that an amide linker can be successfully used to connect different heterocyclic systems, leading to compounds with significant biological activity. bohrium.com The length and flexibility of the linker are critical parameters that need to be optimized for each specific biological target.
The following table shows the anti-leukemic activity of quinoline (B57606) analogues linked to pyrazole and thiophene moieties via an amide bond, illustrating the potential of such linker strategies.
| Compound ID | Heterocycle Linked to Quinoline | Cancer Cell Line | IC50 (µg/mL) |
| 11d | Pyrazole | THP-1 | 112.46 |
| 11e | Pyrazole | THP-1 | 105.42 |
| 12a | Thiophene | THP-1 | 98.88 |
| Data derived from a study on quinoline-linked pyrazole/thiophene analogues. bohrium.com |
The isomeric form of the this compound scaffold is a critical factor influencing biological activity. This includes the point of attachment of the thiophene ring to the pyrazole (e.g., C3 vs. C5) and the position of the substituent on the thiophene ring (e.g., thiophen-3-yl vs. thiophen-2-yl).
Studies on related heterocyclic systems have shown that different isomers can have markedly different biological profiles. For instance, the anticancer activity of pyrazolyl-chalcones was found to be influenced by whether a furan or a thiophene moiety was present at the C3 position of the pyrazole. d-nb.info Specifically, the thiophene-containing analogue (7g) showed greater potency against HepG2 and A549 cell lines compared to the furan-containing analogue (7a). d-nb.info
Furthermore, the position of the amino group on the pyrazole ring (C3 vs. C5) is another important isomeric consideration. The synthesis of aminopyrazoles can be directed to yield specific regioisomers, and it has been shown that 3-aminopyrazoles and 5-aminopyrazoles can have distinct pharmacological properties. mdpi.com
The following table presents antimicrobial activity data for a series of 3-(thiophen-2-yl)pyrazole-based heterocycles, which can provide insights into the potential activity of the isomeric 3-(thiophen-3-yl) scaffold.
| Compound ID | Target Organism | Inhibition Zone (mm) |
| 5a | S. aureus | 22 |
| B. subtilis | 20 | |
| E. coli | 18 | |
| C. albicans | 19 | |
| 5b | S. aureus | 24 |
| B. subtilis | 21 | |
| E. coli | 20 | |
| C. albicans | 22 | |
| Data derived from a study on the antimicrobial activity of 3-(thiophen-2-yl)pyrazole derivatives. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiophene-pyrazole derivatives, QSAR studies can provide valuable insights into the structural features that are important for their activity and can guide the design of new, more potent analogues.
In a typical QSAR study for this class of compounds, a set of synthesized and biologically evaluated derivatives is used as the training set. A variety of molecular descriptors are calculated for each compound, which can be classified as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values).
For example, a QSAR study on a series of diaryl-substituted pyrazoles as CCR2 inhibitors successfully developed a model using genetic algorithm-stepwise multiple linear regression (GA-stepwise MLR). nih.gov Similarly, QSAR models have been developed for thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1). researchgate.net These models can help to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. The robustness and predictive power of a QSAR model are typically validated using internal (e.g., cross-validation) and external validation techniques. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a critical component in the rational design of novel bioactive molecules derived from the this compound scaffold. These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity. By quantifying this relationship, QSAR models can forecast the activity of newly designed analogues, thereby prioritizing the synthesis of compounds with the highest potential for desired biological effects and minimizing the need for extensive and resource-intensive screening.
In studies of analogous pyrazole derivatives, various statistical methods are employed to construct robust QSAR models. These methods aim to capture the complex interplay between different molecular properties and the observed biological response. For instance, in the study of 5-thiophen-2-yl pyrazole derivatives as cannabinoid-1 (CB1) receptor antagonists, a QSAR equation was successfully derived to model their biological activity, showing a strong correlation with experimental data. rsc.org
The general approach to developing these predictive models involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. Following this, a wide range of molecular descriptors are calculated to numerically represent the physicochemical, electronic, and steric properties of the compounds. Finally, a statistical method is used to select the most relevant descriptors and build a regression model that links these descriptors to the biological activity.
Commonly used statistical techniques in the development of QSAR models for heterocyclic compounds like pyrazole derivatives include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.gov These methods are effective in identifying the key molecular features that govern the biological activity of the compounds. For example, a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors successfully developed robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models with admissible statistical results. nih.gov
The predictive power of these models allows for the virtual screening of large libraries of hypothetical derivatives of this compound. This in silico approach significantly accelerates the discovery of lead compounds with enhanced potency and selectivity, guiding the synthetic efforts towards the most promising candidates.
Below is an interactive data table summarizing the statistical parameters of representative QSAR models developed for analogous pyrazole derivatives, illustrating the robustness and predictive capability of these models.
| Model Type | Statistical Method | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Target | Reference |
| Hybrid 3D-QSAR (CoMFA) | PLS | 0.628 | 0.905 | PLK1 Inhibitors | nih.gov |
| Hybrid 3D-QSAR (CoMSIA) | PLS | 0.580 | 0.895 | PLK1 Inhibitors | nih.gov |
| 2D-QSAR | MLR | Not Reported | Not Reported | CB1 Receptor Antagonists | rsc.org |
Descriptor Selection and Model Validation
The success of a QSAR model is fundamentally dependent on two critical aspects: the judicious selection of molecular descriptors and the rigorous validation of the developed model. These steps ensure that the model is not only statistically sound but also possesses true predictive power for new, untested compounds.
Descriptor Selection:
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is crucial for building a meaningful QSAR model. A vast array of descriptors can be calculated, broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
In the context of thiophene-pyrazole derivatives, the selection process often involves identifying descriptors that are most relevant to the specific biological activity being studied. For instance, in the analysis of 5-thiophen-2-yl pyrazole derivatives, theoretical analysis of chemical descriptors was a key part of the study. rsc.org This process often employs sophisticated statistical techniques to identify a subset of descriptors that have the highest correlation with the biological activity while being minimally correlated with each other.
Examples of descriptor types that are frequently considered in QSAR studies of heterocyclic compounds include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which can be crucial for receptor-ligand interactions.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. These are important for understanding how a molecule fits into a biological target's binding site.
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule (e.g., LogP), which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
Model Validation:
Once a QSAR model is built, it must be thoroughly validated to assess its reliability and predictive performance. Validation ensures that the model is not overfitted to the training data and can accurately predict the activity of new compounds. Several validation techniques are commonly employed:
Internal Validation: This is typically performed using cross-validation techniques like leave-one-out (LOO) or leave-n-out (LNO) cross-validation. In LOO, a single compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.
External Validation: This is considered the most stringent test of a QSAR model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model is then used to predict the activity of the compounds in the test set. The predictive correlation coefficient (r²_pred) is calculated to assess the model's performance on this external data.
Y-scrambling: This is a method to check for chance correlations. The biological activity data (Y-vector) is randomly shuffled, and a new QSAR model is built with the scrambled data. This process is repeated multiple times. A valid QSAR model should have significantly lower statistical parameters for the scrambled data compared to the original model.
A study on aminopyrimidinyl pyrazole analogs utilized several validation techniques, including bootstrapping, leave-out-five (LOF), and the calculation of the rm² metric, to confirm the robustness and predictive ability of their 3D-QSAR models. nih.gov
The following interactive data table provides examples of validation parameters for QSAR models of related pyrazole compounds, highlighting the rigorous assessment these models undergo.
| Model Validation Technique | Parameter | Value | Interpretation | Reference |
| Internal Validation (Cross-validation) | q² | 0.628 | Good internal predictive ability | nih.gov |
| External Validation | r²_pred | Not Reported | Assesses predictive power on new data | nih.gov |
| Bootstrapping | Not Reported | Acceptable | Confirms model stability | nih.gov |
| Leave-out-five (LOF) | Not Reported | Acceptable | Assesses robustness | nih.gov |
By carefully selecting descriptors that capture the essential structural features for biological activity and by rigorously validating the resulting models, researchers can develop powerful predictive tools to guide the design of novel this compound derivatives with enhanced therapeutic potential.
Computational Chemistry and Theoretical Modeling of 3 Thiophen 3 Yl 1h Pyrazol 5 Amine
Electronic Structure Calculations (DFT, Ab Initio)
Density Functional Theory (DFT) and ab initio methods are foundational techniques in computational chemistry used to investigate the electronic properties of molecules. For a molecule like 3-(thiophen-3-yl)-1H-pyrazol-5-amine, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.
Conformational Analysis and Energy Minima
This analysis would involve calculating the molecule's potential energy surface to identify its most stable three-dimensional structures (energy minima). This is crucial for understanding how the molecule might interact with biological targets.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Electrostatic Potential Surface (ESP) Mapping
ESP mapping illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Docking simulations would place this compound into the active site of a biological target (e.g., a protein kinase or enzyme) to predict its binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues.
Scoring Functions and Docking Algorithm Comparisons
Various scoring functions and algorithms are used in molecular docking to estimate the binding affinity of a ligand to a protein. Comparing the results from different algorithms can provide a more robust prediction of the binding strength and mode. Docking studies on related pyrazole (B372694) derivatives often utilize software like AutoDock. ijpbs.com The results are typically evaluated based on the binding energy, with lower values indicating a more favorable interaction. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the atomic-level movements and conformational preferences of this compound over time. These simulations are crucial for understanding how the molecule behaves in a physiological context.
Theoretical calculations on similar pyrazole derivatives suggest that their conformations can be influenced by intramolecular interactions. For this compound, the conformational landscape is dictated by the interplay between the steric hindrance of the rings and potential weak intramolecular hydrogen bonds involving the amine group and the nitrogen atoms of the pyrazole ring. MD simulations would be employed to map this landscape, revealing the most energetically favorable and thus most populated conformational states in an aqueous environment. By tracking atomic positions over nanoseconds, these simulations can quantify the flexibility of the molecule and the stability of its preferred shapes, which is essential for understanding its interaction with biological targets.
The therapeutic potential of any compound relies on its ability to bind to a biological target, such as a protein receptor or enzyme, and remain bound long enough to elicit a biological response. Molecular docking studies can predict the initial binding pose of this compound within a target's active site. However, MD simulations are necessary to assess the stability of this docked pose over time.
Computational studies on structurally related thienyl-pyrazole compounds have shown their capacity to form stable complexes with biological targets through a network of interactions. nih.govnih.gov For this compound, key interactions would likely involve:
Hydrogen Bonds: The 5-amino group and the pyrazole ring's N-H group can act as hydrogen bond donors, while the pyrazole nitrogen atoms can act as acceptors.
π-π Stacking: The aromatic thiophene (B33073) and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.
An MD simulation starting from the docked pose would track the ligand's root-mean-square deviation (RMSD) to see if it remains stably in the binding site or diffuses away. The simulation would also monitor the persistence of key hydrogen bonds and other interactions throughout the simulation, providing a dynamic picture of the ligand-target complex's stability.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME predictions use computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and flag potential liabilities.
Lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) and aqueous solubility are fundamental properties that govern a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP). A balanced logP is crucial for oral bioavailability, as the compound must be soluble enough in the aqueous environment of the gut but also lipid-soluble enough to permeate cell membranes.
Computational models predict a logP value for this compound that suggests a moderate degree of lipophilicity. This balance is favorable for potential oral absorption. uni.lu
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Formula | C₇H₇N₃S | - |
| Molecular Weight | 165.22 g/mol | Favorable for absorption (typically <500) |
| XlogP | 1.2 | Balanced lipophilicity for solubility and permeability |
| Topological Polar Surface Area (TPSA) | 82.9 Ų | Moderate polarity, influences cell permeability |
| Hydrogen Bond Donors | 2 | (Amine and Pyrazole N-H) |
| Hydrogen Bond Acceptors | 3 | (2 Pyrazole Nitrogens, Thiophene Sulfur) |
Data sourced from PubChem CID 24710268 & 523184. uni.lunih.govuni.lu
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS) but is an undesirable side effect for peripherally acting drugs. Computational models predict BBB penetration based on a combination of physicochemical properties. nih.govosti.govnih.gov
For this compound, its relatively small size (MW < 200) and moderate lipophilicity (logP ~1.2) are factors that favor BBB penetration. However, its polar surface area (TPSA) of 82.9 Ų and the presence of two hydrogen bond donors may limit its ability to passively diffuse across the highly lipophilic BBB. Quantitative structure-activity relationship (QSAR) models show that increased numbers of hydrogen bond donors and acceptors negatively impact BBB permeability. nih.gov Therefore, while not precluded, the compound is not predicted to be a high-penetrant CNS agent without active transport mechanisms.
Metabolic stability determines the lifetime of a drug in the body. The major enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family. nih.govmdpi.com Predicting how a molecule will be metabolized by these enzymes is key to understanding its potential for drug-drug interactions and identifying potentially reactive metabolites. nih.govnews-medical.net
The thiophene ring is a well-known substrate for CYP-mediated oxidation. researchgate.net In silico models, based on extensive experimental data from other thiophene-containing compounds, predict that the metabolism of this compound would likely proceed via one of two primary pathways:
S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a reactive thiophene-S-oxide intermediate.
Epoxidation: The double bonds of the thiophene ring are oxidized to form an epoxide.
Both of these pathways can lead to the formation of reactive electrophilic metabolites that have the potential to covalently bind to proteins, which is a mechanism sometimes associated with toxicity. The specific CYP isoforms most likely to be involved in thiophene metabolism include CYP2C9, CYP2D6, and CYP3A4. nih.gov Predictive models can identify the most likely sites of metabolism on the molecule, guiding chemical modifications to block these sites and improve metabolic stability.
Table 2: Predicted Metabolic Pathways
| Metabolic Pathway | Enzyme Family | Potential Outcome |
|---|---|---|
| Thiophene S-oxidation | Cytochrome P450 | Formation of a reactive thiophene-S-oxide |
| Thiophene Epoxidation | Cytochrome P450 | Formation of a reactive epoxide intermediate |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylation of the thiophene or pyrazole ring |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery that facilitate the identification of novel bioactive molecules. For a scaffold such as this compound, these methods are instrumental in exploring its potential as a template for developing inhibitors against various biological targets. This approach focuses on the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific target receptor, rather than its complete chemical structure. By creating a pharmacophore model, researchers can rapidly screen vast chemical libraries to find new compounds that match the required electronic and steric properties for biological activity.
Generation of Target-Specific Pharmacophores
The generation of a target-specific pharmacophore is the foundational step in this computational strategy. A pharmacophore model is an abstract representation of the key molecular interaction features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups—that are crucial for a ligand to bind to a specific biological target.
The process can be approached in two primary ways:
Ligand-Based Pharmacophore Modeling: When a set of active molecules is known for a particular target, they can be superimposed to identify the common chemical features responsible for their activity. For derivatives of this compound, this would involve analyzing known active analogs to define the essential features. The core structure itself presents key features:
The pyrazole ring can act as both a hydrogen bond donor and acceptor.
The 5-amine group is a primary hydrogen bond donor.
The thiophene ring provides a hydrophobic and aromatic feature.
The nitrogen atoms in the pyrazole ring can also serve as hydrogen bond acceptors.
Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interaction points within its binding site. This method identifies crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with potential ligands. For instance, in the development of inhibitors for phosphodiesterase 4 (PDE4), a five-point pharmacophore model (AHHRR) was developed, signifying the importance of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings for potent inhibition. nih.gov
A hypothetical pharmacophore model for a kinase target, based on the this compound scaffold, might include a hydrogen bond acceptor interacting with the hinge region of the kinase, a hydrogen bond donor, and a hydrophobic group occupying a specific pocket.
| Feature | Source on this compound | Potential Role in Interaction |
| Hydrogen Bond Donor | Pyrazole N-H, Amine (-NH2) | Interaction with negatively charged or polar residues (e.g., Asp, Gln) in a target's active site. nih.gov |
| Hydrogen Bond Acceptor | Pyrazole N atoms | Interaction with hydrogen bond donor residues (e.g., Asn, Tyr) in the binding pocket. nih.gov |
| Aromatic Ring | Thiophene Ring, Pyrazole Ring | Pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) or Histidine (His). nih.gov |
| Hydrophobic Group | Thiophene Ring | Occupying hydrophobic pockets within the target protein. nih.gov |
Identification of Novel Hit Compounds from Chemical Libraries
Once a validated pharmacophore model is established, it is used as a three-dimensional query to search large databases of chemical compounds, a process known as virtual screening. This allows for the rapid and cost-effective identification of "hit compounds"—molecules that fit the pharmacophore model and are therefore predicted to be active against the target of interest. These hits serve as starting points for further chemical optimization.
A notable example involves the discovery of inhibitors for the papain-like protease (PLpro) of SARS-CoV-2. A virtual screening strategy identified a hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold. nih.gov Subsequent optimization of this hit led to the development of derivatives, including compound 14e , which incorporates a thiophene aldehyde group and showed potent binding activity. nih.gov
Similarly, a virtual screening approach was used to identify inhibitors of histone deacetylase (HDAC). This campaign led to the discovery of a sub-micromolar inhibitor, which was then optimized to a series of substituted 5-(1H-pyrazol-3-yl)-thiophene-2-hydroxamic acids. nih.gov This demonstrates how a thiophene-pyrazole core can serve as a foundational scaffold for identifying potent enzyme inhibitors through computational screening. The identified compounds, such as 6j , not only showed enhanced enzyme inhibition but also significant anti-proliferative activity. nih.gov
The results of such virtual screening campaigns are typically a list of diverse chemical structures that are then subjected to experimental validation to confirm their biological activity.
| Hit Compound Example | Target | Screening Method | Core Scaffold | Key Finding |
| Compound 14e | SARS-CoV-2 PLpro | Virtual Screening | 3-phenyl-1H-5-pyrazolylamide | Addition of a thiophene group led to a potent binding affinity (KD = 1.86 μM). nih.gov |
| Compound 6j | Histone Deacetylase (HDAC) | Virtual Screening | 5-(1H-pyrazol-3-yl)-thiophene-2-hydroxamic acid | Optimization of an initial hit led to a potent inhibitor with in vivo efficacy. nih.gov |
These examples underscore the utility of pharmacophore modeling and virtual screening in leveraging the structural features of the thiophene-pyrazole motif to discover novel and potent bioactive compounds.
Advanced Characterization Techniques in the Research of 3 Thiophen 3 Yl 1h Pyrazol 5 Amine Analogues
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone in the study of drug metabolism, offering unparalleled accuracy and sensitivity for the identification of metabolites in complex biological matrices. nih.govresearchgate.net For pyrazole-containing compounds, which are prevalent in pharmaceuticals, HRMS is crucial for elucidating biotransformation pathways. nih.gov The technique provides high-resolution, accurate-mass data that allows for the determination of the elemental composition of both parent compounds and their metabolites. nih.gov
In the context of thiophenyl-pyrazole analogues, HRMS coupled with liquid chromatography (LC-HRMS) would be the method of choice for metabolite profiling. This approach enables the separation of metabolites from endogenous components, followed by their detection with high mass accuracy (<5 ppm deviation). This precision is vital to distinguish between various potential metabolic modifications, such as hydroxylation, dealkylation, or conjugation, by comparing the elemental composition of the metabolite with that of the parent drug. nih.gov
Data mining techniques are often employed in conjunction with HRMS to facilitate the identification of drug-related material. These methods include mass defect filtering, product ion filtering, and neutral loss filtering, which help to distinguish potential metabolites from the complex background matrix of biological samples. nih.govresearchgate.net While specific metabolite identification studies on 3-(thiophen-3-yl)-1H-pyrazol-5-amine are not publicly documented, the established HRMS workflows are readily applicable for profiling its metabolites in preclinical and clinical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules, including complex heterocyclic systems like thiophenyl-pyrazole analogues. ipb.pt It provides detailed information about the chemical environment of individual atoms and their connectivity, which is crucial for distinguishing between isomers and confirming the structure of newly synthesized compounds. mdpi.com
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide the initial and fundamental information about the molecular structure. For instance, in the characterization of a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the ¹H NMR spectrum showed characteristic signals for the pyrazole (B372694) proton and the protons of the phenyl and thiophene (B33073) rings, while the ¹³C NMR spectrum confirmed the presence of all carbon atoms in their expected chemical shift ranges. mdpi.comdoaj.orgresearchgate.netsemanticscholar.org
Two-dimensional (2D) NMR techniques are employed to resolve complex structures and provide unambiguous assignments. sdsu.eduscience.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in establishing the connectivity of protons within the thiophene and any alkyl or substituted aryl rings in the analogues. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the direct assignment of carbon signals based on their attached protons. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different fragments of a molecule. For example, in pyrazole derivatives, HMBC can confirm the substitution pattern on the pyrazole ring by showing correlations from protons to carbons in adjacent rings. ipb.ptsdsu.edunih.gov
The application of these techniques was critical in the structural confirmation of various pyrano[2,3-c]pyrazole derivatives, where HMBC correlations were used to assign quaternary carbons and distinguish between "pyrrole-like" and "pyridine-like" nitrogen atoms in the pyrazole ring. nih.gov
Conformational Analysis using NMR
The conformation of a molecule, or its three-dimensional shape, can significantly influence its biological activity. NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) based experiments, provides insights into the spatial proximity of atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close in space, regardless of whether they are connected through bonds. This is invaluable for determining the preferred conformation of flexible molecules in solution. For example, in the study of tetra-substituted phenylaminopyrazole regioisomers, a NOESY signal between the N-methyl protons and phenyl hydrogens was used to unambiguously assign the chemical structure of one of the isomers. nih.gov Similarly, NOESY data can be used to study the conformational preferences of molecules in different solvents. researchgate.net The analysis of NOESY spectra can provide accurate quantitative information on interproton distances, which is crucial for detailed structural and dynamic studies of molecules in solution. spbu.ru
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. It is an indispensable tool for the unambiguous determination of molecular geometry, conformation, and the arrangement of molecules in a crystal lattice. For pyrazole derivatives, where regioisomerism is a common challenge, single-crystal X-ray diffraction is often the only method for unambiguous structural analysis. nih.goved.ac.uk
For example, the structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine was unequivocally determined by single-crystal X-ray diffraction, confirming the regiospecificity of its synthesis. nih.goved.ac.ukamanote.com Similarly, the crystal structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was determined, revealing the conformations of the two independent molecules in the asymmetric unit. mdpi.comdoaj.orgresearchgate.netsemanticscholar.org
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. imedpub.comresearchgate.net Understanding these interactions is crucial as they can influence the physicochemical properties of the solid material, including solubility and stability.
In the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, an intermolecular N—H⋯N hydrogen bond links symmetry-related molecules into a chain. nih.gov For other pyrazole derivatives, a combination of strong (N-H⋯O/N, O-H⋯O/N) and weak (C-H⋯O/N, C-H⋯π) intermolecular interactions are responsible for the 3D arrangement of molecules in the crystal. imedpub.comimedpub.com The crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide reveals that molecules are linked by N—H⋯S hydrogen bonds, forming chains which are further stabilized by weak parallel slipped π–π interactions involving the thiophene and pyrazole rings. nih.gov
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | Orthorhombic | Pbca | N—H⋯N hydrogen bonds | nih.gov |
| 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Monoclinic | P2₁/c | N—H⋯S hydrogen bonds, N—H⋯π interactions, π–π stacking | nih.gov |
| 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol | Monoclinic | P2₁/n | O-H⋯N, N-H⋯O, C-H⋯O, C-H⋯π, H⋯H interactions | imedpub.comimedpub.com |
Co-crystallization with Biological Targets for Binding Site Insights
To understand how a potential drug molecule interacts with its biological target, co-crystallization of the ligand with the protein is a powerful technique. The resulting crystal structure provides a detailed, atomic-level view of the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding affinity and selectivity. researchgate.net
Pyrazole derivatives are known to be potent inhibitors of various enzymes, and their binding modes have been extensively studied using X-ray crystallography. mdpi.comnih.gov For example, the co-crystal structure of pyrazole with liver alcohol dehydrogenase revealed that one of the nitrogen atoms of the pyrazole ring binds directly to the active-site zinc atom. nih.gov In the case of aminopyrazole derivatives as FGFR inhibitors, X-ray crystal structures have been instrumental in guiding the optimization of the compounds to achieve a balance between potency and pharmacokinetic properties. nih.gov While no co-crystal structures involving this compound are reported, this technique would be a critical step in the rational design of its analogues as therapeutic agents.
Circular Dichroism (CD) Spectroscopy for Chiral Analogues
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. youtube.comlibretexts.org This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. smoldyn.orgntu.edu.sg For analogues of this compound that possess stereogenic centers, CD spectroscopy provides invaluable information regarding their absolute configuration and enantiomeric purity. creative-proteomics.comnih.gov
The introduction of a chiral center into the pyrazole or thiophene scaffold, or on a substituent, can lead to enantiomeric pairs with potentially distinct pharmacological activities. CD spectroscopy is instrumental in distinguishing between these enantiomers. The resulting CD spectrum is unique for a specific stereoisomer, often presenting a mirror image for its enantiomer. chiralabsxl.com A positive or negative signal (measured in millidegrees) at a specific wavelength corresponds to the characteristic absorption of that enantiomer. ntu.edu.sg
Research Applications and Findings:
In the context of drug discovery, confirming the absolute configuration of a chiral analogue is critical, as biological systems often exhibit high stereoselectivity. CD spectroscopy serves as a rapid and non-destructive method to achieve this. libretexts.org For instance, if a chiral analogue of this compound is synthesized, CD can be used to:
Confirm Enantiomeric Identity: By comparing the CD spectrum of a synthesized batch to a reference standard of known absolute configuration, the stereochemical identity can be confirmed.
Determine Enantiomeric Excess: The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for the determination of enantiomeric excess in a sample. nih.gov
Study Conformational Changes: Binding of a chiral analogue to its biological target (e.g., a protein) can induce conformational changes in either the small molecule or the macromolecule, which can be monitored by changes in the CD spectrum. libretexts.orgcreative-proteomics.com
Below is a hypothetical data table illustrating the kind of data that would be obtained from a CD spectroscopy analysis of two enantiomers of a chiral analogue, designated as (R)-Analogue X and (S)-Analogue X.
| Compound | Wavelength of Maxima (λmax, nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (R)-Analogue X | 295 | +15,200 |
| 250 | -8,600 | |
| (S)-Analogue X | 295 | -15,150 |
| 250 | +8,550 |
This interactive table demonstrates the expected mirror-image relationship between the CD spectra of two enantiomers.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time interaction between molecules. nih.govportlandpress.com In the study of this compound analogues, which are often designed as inhibitors of protein targets like kinases, SPR is an indispensable tool for characterizing their binding properties. nih.govnih.govnih.gov The technique allows for the precise determination of binding affinity and kinetics, which are critical parameters in drug development. nih.govspringernature.com
The core principle of an SPR experiment involves immobilizing one interacting partner (the "ligand," typically the protein target) onto a sensor chip surface, while the other partner (the "analyte," the pyrazole analogue) flows over the surface. springernature.comrsc.org Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram. portlandpress.com
Research Applications and Findings:
From the sensorgram, several key kinetic parameters can be derived:
Association rate constant (kₐ or kₒₙ): This value describes the rate at which the analogue binds to the target protein.
Dissociation rate constant (kₔ or kₒբբ): This value describes the rate at which the analogue dissociates from the target. A slow kₒբբ often indicates a long residence time of the drug on its target, which can be a desirable attribute.
Equilibrium dissociation constant (Kₐ): Calculated as the ratio of kₔ/kₐ, the Kₐ represents the affinity of the analogue for its target. A lower Kₐ value signifies a higher binding affinity.
SPR is extensively used in hit-to-lead optimization to guide the chemical modification of analogues to improve their binding characteristics. bio-rad.com For example, a series of this compound analogues with different substituents could be tested against a specific kinase to establish a structure-activity relationship (SAR). bioradiations.comreactionbiology.com
The following interactive table presents hypothetical SPR data for a series of analogues, demonstrating how modifications to the core structure impact binding kinetics and affinity to a target kinase.
| Compound | Analogue Modification | kₐ (1/Ms) | kₔ (1/s) | Kₐ (nM) |
| Parent Compound | This compound | 1.2 x 10⁵ | 5.0 x 10⁻³ | 41.7 |
| Analogue A | 4-fluoro substitution on thiophene | 2.5 x 10⁵ | 4.5 x 10⁻³ | 18.0 |
| Analogue B | N-phenyl substitution on pyrazole | 5.1 x 10⁵ | 2.0 x 10⁻³ | 3.9 |
| Analogue C | N-methyl substitution on pyrazole | 3.3 x 10⁵ | 8.0 x 10⁻⁴ | 2.4 |
This data illustrates how SPR can quantitatively rank compounds, showing in this hypothetical case that Analogue C has the highest affinity (lowest Kₐ) for the target kinase, primarily driven by a slower dissociation rate (lower kₔ). Such detailed kinetic information is crucial for selecting promising candidates for further development. springernature.com
Future Directions and Research Opportunities for 3 Thiophen 3 Yl 1h Pyrazol 5 Amine
Exploration of Novel Biological Targets for Therapeutic Intervention
The pyrazole (B372694) nucleus is a key component in numerous clinically approved drugs, including inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov Derivatives of the thiophene-pyrazole scaffold have shown activity against a range of targets, including protein kinases like Akt1, ASK1, and calcium-dependent protein kinases, as well as enzymes such as cyclooxygenase (COX). nih.govfrontiersin.org
Future research should focus on screening 3-(thiophen-3-yl)-1H-pyrazol-5-amine and its derivatives against a broader array of biological targets. High-throughput screening campaigns could unveil novel activities against emerging therapeutic targets in oncology, inflammation, and neurodegenerative disorders. nih.gov Given the scaffold's success in kinase inhibition, particular attention should be paid to under-explored kinase families and mutant forms of kinases associated with drug resistance. nih.gov
Table 1: Examples of Biological Targets for Pyrazole-Based Compounds
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | Akt1, Aurora Kinases, JAK1/2, EGFR, VEGFR | Cancer | nih.govnih.govresearchgate.net |
| Cyclooxygenase | COX-2 | Inflammation | frontiersin.orgijpsjournal.com |
| Phosphodiesterase | PDE5 | Erectile Dysfunction | nih.gov |
Development of Advanced Prodrug Strategies
A significant challenge in drug development is optimizing a compound's physicochemical and pharmacokinetic properties, such as solubility, stability, and bioavailability. digitellinc.comactamedicamarisiensis.ro Prodrug strategies, which involve chemically modifying a drug into an inactive form that is converted to the active substance within the body, are a proven method to overcome these hurdles. actamedicamarisiensis.ronih.gov
For this compound, the primary amine group and the pyrazole ring's N-H group are ideal handles for chemical modification. Future work could involve designing and synthesizing prodrugs to:
Enhance Solubility: Attaching polar moieties like phosphates, amino acids, or glycosides could improve aqueous solubility, enabling different administration routes. nih.gov
Improve Permeability: Masking the polar amine and N-H groups with lipophilic promoieties could enhance the molecule's ability to cross cellular membranes, a key factor for oral absorption and crossing the blood-brain barrier. rsc.orgmdpi.com
Achieve Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, thereby increasing efficacy and reducing systemic toxicity. digitellinc.com
Integration into Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. acs.org The thiophene-pyrazole core of this compound is an excellent candidate for an FBDD approach. Its rigid structure and well-defined vector space for chemical modification allow it to serve as a high-quality starting point. nih.govacs.org
Future FBDD campaigns could use the this compound scaffold as a core fragment to screen against various protein targets. Once a binding mode is identified through techniques like X-ray crystallography, the fragment can be systematically "grown" or optimized to enhance its affinity and selectivity, ultimately leading to the development of a potent and specific drug candidate. acs.org The pyrazole-benzimidazole fragment, for instance, was successfully used as a starting point to develop potent Aurora kinase inhibitors. acs.org
Application in Material Science or Chemo-Sensing
The unique electronic properties of heterocyclic compounds like thiophene (B33073) and pyrazole make them attractive for applications beyond medicine. nih.govmdpi.com The conjugated π-system of the thiophene-pyrazole scaffold suggests potential utility in the development of organic electronic materials.
Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit for applications in:
Organic Electronics: The electronic properties of thiophene-containing materials are well-documented, and incorporating the pyrazole moiety could modulate these properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov
Chemo-Sensing: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making the scaffold a candidate for developing selective chemo-sensors. ijpsjournal.com Modifications could lead to compounds that exhibit a detectable change (e.g., color or fluorescence) upon binding to specific ions or molecules, with applications in environmental monitoring or diagnostics. mdpi.com
Nonlinear Optics (NLO): Computational studies on related pyrazole-thiophene amides have suggested that this scaffold can exhibit significant NLO responses, which are valuable for applications in telecommunications and optical computing. mdpi.comnih.gov
Synergistic Effects with Other Bioactive Compounds
Combining therapeutic agents is a cornerstone of modern medicine, particularly in cancer treatment, where it can enhance efficacy and overcome drug resistance. nih.gov Given that pyrazole derivatives frequently act as kinase inhibitors, there is a strong rationale for exploring the synergistic effects of this compound derivatives with other established drugs.
Future studies should investigate combination therapies, for instance:
With Chemotherapy: A pyrazole-based kinase inhibitor could be combined with traditional cytotoxic agents like doxorubicin (B1662922) to potentially achieve a synergistic anti-tumor effect. nih.gov
With Other Targeted Therapies: Combining an inhibitor derived from this scaffold with another agent that targets a different signaling pathway could prevent the emergence of resistance. For example, a dual MET/RON inhibitor containing a pyrazole ring has shown synergistic effects when combined with an EGFR inhibitor. mdpi.com
Challenges and Perspectives in Translating Research Findings
Key challenges to address include:
Selectivity: Many kinase inhibitors bind to the highly conserved ATP pocket, leading to off-target effects. Future design must focus on exploiting subtle differences in kinase structures to achieve high selectivity. nih.gov
Metabolic Stability: The pyrazole and thiophene rings can be susceptible to metabolic degradation in the body. Medicinal chemists must investigate the metabolic fate of these compounds and introduce modifications to block metabolic hotspots without sacrificing activity. nih.gov
Synthetic Scalability: While the core scaffold is accessible, the synthesis of complex, highly functionalized derivatives must be efficient and cost-effective to be viable for large-scale production. mdpi.com
Toxicity: The in vivo metabolic toxicity of pyrazoles is a known concern that requires careful evaluation during preclinical development. nih.gov
Overcoming these challenges will require a multidisciplinary approach, integrating computational modeling, advanced synthetic chemistry, and comprehensive biological and toxicological testing. frontiersin.org
Unexplored Chemical Space within the Thiophene-Pyrazole Framework
The this compound scaffold offers numerous avenues for chemical modification to explore new chemical space and generate novel structure-activity relationships (SAR). nih.govacs.org
Future synthetic efforts should be directed towards:
N1-Substitution of the Pyrazole Ring: The unsubstituted N1 position is a key site for modification. Introducing various alkyl or aryl groups can significantly alter the compound's steric and electronic properties, influencing target binding and physicochemical characteristics. nih.gov
Functionalization of the Amine Group: The 5-amino group can be converted into a wide range of functional groups, such as amides, sulfonamides, or ureas, to probe interactions with different regions of a target's binding site. mdpi.com
Modification of the Thiophene Ring: The thiophene ring can be substituted at its available positions (2, 4, and 5) with various electron-donating or electron-withdrawing groups to fine-tune the molecule's electronic properties and biological activity. nih.gov
Bioisosteric Replacement: Replacing the thiophene ring with other heterocycles (e.g., furan (B31954), thiazole, pyridine) or the pyrazole ring with other five-membered heterocycles could lead to compounds with improved properties or novel biological activities. nih.govijpsjournal.com
Systematic exploration of these modifications will generate diverse chemical libraries, increasing the probability of discovering compounds with superior potency, selectivity, and drug-like properties.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Afuresertib |
| Celecoxib (B62257) |
| Crizotinib |
| Difenamizole |
| Doxorubicin |
| Fezolamine |
| Lonazolac |
| Pyrazofurin |
| Rimonabant |
| Sildenafil |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
